molecular formula C13H10Cl2N2O3S B4523486 3-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide

3-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide

Cat. No.: B4523486
M. Wt: 345.2 g/mol
InChI Key: LGAJODLYSDBLKJ-UHFFFAOYSA-N
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Description

3-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C13H10Cl2N2O3S and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.9789187 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allergic and Dermatological Research

Benzophenones, for example, are studied for their applications as UV filters and their potential to cause allergic reactions, such as contact dermatitis. Research by Caruana, McPherson, and Cooper (2011) on benzophenone-4 highlights the investigation of chemical compounds in dermatological contexts, suggesting a potential area of application for 3-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide in understanding and mitigating allergic reactions or in the development of safer dermatological products (Caruana, McPherson, & Cooper, 2011).

Neurological and Psychiatric Research

Studies on benzamide derivatives, such as sulpiride, and their effects on the central nervous system reveal significant interest in the therapeutic potential of these compounds for treating psychiatric disorders. Research exploring the effects of sulpiride on psychomotor performance and its comparison with other drugs for treating conditions like schizophrenia or depression suggests a potential research avenue for this compound in neurological and psychiatric applications. Meyer-Lindenberg et al. (1997) and Ueda et al. (2002) provide insights into how benzamide derivatives are evaluated for their impact on cognitive functions and emotional states (Meyer-Lindenberg, Rammsayer, Ulferts, & Gallhofer, 1997), (Ueda, Yoshimura, Shinkai, & Nakamura, 2002).

Environmental Health and Safety

Research on environmental phenols and their detection in human tissues or the environment suggests an interest in understanding the distribution and effects of chemical compounds on health and safety. Mortensen et al. (2014) discuss the assessment of exposure to various phenols, indicating a broader context where this compound could be studied for its environmental impact or bioaccumulation properties (Mortensen, Calafat, Ye, Wong, Wright, Pirkle, Merrill, & Moye, 2014).

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-9-4-5-11(15)12(7-9)21(19,20)17-10-3-1-2-8(6-10)13(16)18/h1-7,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJODLYSDBLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.